molecular formula C5H9NO2 B14230161 Pentanenitrile, 3,5-dihydroxy- CAS No. 823787-18-4

Pentanenitrile, 3,5-dihydroxy-

Cat. No.: B14230161
CAS No.: 823787-18-4
M. Wt: 115.13 g/mol
InChI Key: QSDCNOAJMHCYBM-UHFFFAOYSA-N
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Description

Pentanenitrile, 3,5-dihydroxy- is an organic compound with the molecular formula C5H9NO2 It is a nitrile derivative with hydroxyl groups attached to the third and fifth carbon atoms of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 3,5-dihydroxy- typically involves the reaction of a 3,5-dialkoxy benzoate compound with valeronitrile to generate a beta-ketonitrile compound. This intermediate is then hydrolyzed to form a carboxylic acid compound, which undergoes decarboxylation to yield 3,5-dialkoxy cyclopentanone. Finally, the 3,5-dialkoxy cyclopentanone is converted to 3,5-dialkoxy pentylbenzene through Huang Minlon reaction or catalytic hydrogenation, and the alkoxy groups are reduced to phenolic hydroxyl groups to obtain Pentanenitrile, 3,5-dihydroxy- .

Industrial Production Methods

Industrial production methods for Pentanenitrile, 3,5-dihydroxy- are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 3,5-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Pentanenitrile, 3,5-dihydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentanenitrile, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by nitrilase enzymes to produce corresponding carboxylic acids, which can then participate in various biochemical processes . Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanenitrile, 3,5-dihydroxy- is unique due to the presence of hydroxyl groups at specific positions on the pentane chain, which imparts distinct chemical and biological properties. These hydroxyl groups enable additional reactivity and interactions compared to other nitrile compounds.

Properties

CAS No.

823787-18-4

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3,5-dihydroxypentanenitrile

InChI

InChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2

InChI Key

QSDCNOAJMHCYBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CC#N)O

Origin of Product

United States

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